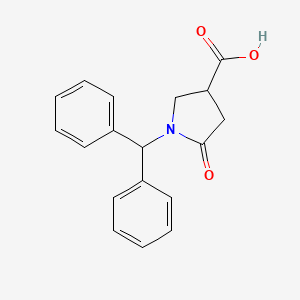

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzhydryl group, which is a diphenylmethyl moiety. The presence of these functional groups contributes to its distinctive properties and reactivity.

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Métodos De Preparación

The synthesis of 1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are usually isolated in good yields and can be purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as Dess-Martin periodinane, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), ethanol, and acetic acid, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.

Biology: The compound has been studied for its potential biological activities, including analgesic and antihypoxic effects.

Medicine: Research has explored its potential as a GABA-receptor antagonist, histamine-N-methyl transferase inhibitor, and benzodiazepine receptor antagonist, suggesting possible applications in the treatment of neurological disorders.

Industry: Its unique structure allows for innovative applications in materials science and the development of new functional materials.

Comparación Con Compuestos Similares

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share the pyrrolidine ring and carboxylic acid functional groups but differ in the substituents at the 1-position.

Pyrrolidine-2-one and pyrrolidine-2,5-diones: These derivatives of the pyrrolidine ring exhibit different biological activities and physicochemical properties.

The uniqueness of 1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid lies in its benzhydryl group, which imparts distinct steric and electronic effects, influencing its reactivity and biological activity.

Actividad Biológica

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylic acid functional group and two phenyl substituents. This structure contributes to its biological activity by influencing its interaction with various biological targets.

Target Enzymes and Pathways

The compound primarily targets:

- Beta-lactamase enzymes in Escherichia coli, which are critical for antibiotic resistance.

- It is involved in the fatty acid elongation cycle of the FAS-II pathway, which is essential for lipid biosynthesis.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- GABA-receptor antagonist activity, potentially influencing neurotransmission.

- Inhibition of histamine-N-methyl transferase , which may affect histamine metabolism.

- Antagonism at benzodiazepine receptors , suggesting anxiolytic or sedative properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. For instance, in vitro tests on A549 lung adenocarcinoma cells showed that specific derivatives reduced cell viability significantly compared to controls.

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| 1 | A549 | 64 | 15 |

| 2 | A549 | 61 | 12 |

| 3 | A549 | 66 | 10 |

These results indicate a structure-dependent relationship where modifications to the phenyl groups enhance cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against multidrug-resistant strains. In vitro assays demonstrated effectiveness against:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The following table summarizes the antimicrobial efficacy of selected derivatives:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 8 µg/mL |

| 2 | K. pneumoniae | 16 µg/mL |

| 3 | P. aeruginosa | 32 µg/mL |

These findings suggest that modifications to the carboxylic acid moiety can significantly enhance antimicrobial properties.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, certain derivatives have been evaluated for their anti-inflammatory potential. In vitro studies indicated that these compounds inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases.

Case Studies

- Study on Anticancer Properties : A study evaluated the anticancer effects of several derivatives of this compound using MTT assays on various cancer cell lines. Results indicated that compounds with halogen substitutions showed enhanced potency against A549 cells while exhibiting minimal cytotoxicity to normal cells.

- Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains of Staphylococcus aureus. The study found that specific derivatives were effective at low concentrations, suggesting their potential as novel therapeutic agents in combating resistant infections.

Propiedades

IUPAC Name |

1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)12-19(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKWYTKIUHCPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.